molecular formula C8H3Cl2IN2 B047113 2,4-Dichloro-6-iodoquinazoline CAS No. 74173-76-5

2,4-Dichloro-6-iodoquinazoline

Cat. No. B047113
CAS RN: 74173-76-5
M. Wt: 324.93 g/mol
InChI Key: ZSIKVJNEGVNYIC-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-iodoquinazoline” is a chemical compound with the CAS Number: 74173-76-5 . It has a molecular weight of 324.94 . The IUPAC name for this compound is 2,4-dichloro-6-iodoquinazoline .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-iodoquinazoline” contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

“2,4-Dichloro-6-iodoquinazoline” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a density of 2.083g/cm3 and a boiling point of 353.266ºC at 760 mmHg .

Scientific Research Applications

Intermediate in Organic Synthesis

2,4-Dichloro-6-iodoquinazoline is a versatile synthetic intermediate used in various organic synthesis reactions . It has a molecular weight of 324.94 and is usually stored in a dark place under an inert atmosphere .

Metal-Catalyzed Cross-Coupling Reactions

Halogenated quinazolinones and their derivatives, such as 2,4-Dichloro-6-iodoquinazoline, are used in metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Carbon-Heteroatom Bond Formation

2,4-Dichloro-6-iodoquinazoline is also used in carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling . This method is used to generate novel polysubstituted derivatives .

Synthesis of Biologically Relevant Compounds

2,4-Dichloro-6-iodoquinazoline is used in the synthesis of biologically relevant compounds. For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors . These compounds were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of Tyrosine Kinase Inhibitors

Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells . The synthesis of Lapatinib involves the use of 2,4-Dichloro-6-iodoquinazoline .

Synthesis of Aurora A Inhibitors

The 6-alkynylated 4-aminoquinazolines, which serve as selective inhibitors of Aurora A, are synthesized using 2,4-Dichloro-6-iodoquinazoline .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,4-dichloro-6-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIKVJNEGVNYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466686
Record name 2,4-Dichloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-iodoquinazoline

CAS RN

74173-76-5
Record name 2,4-Dichloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-iodo-quinazoline-2,4-diol sodium salt (849 mg, 2.74 mmol) in phosphorus oxychloride (20 mL), was added triethylamine hydrochloride (1.70 g, 12.32 mmol). The reaction mixture was heated at 100 C for 16 hours, then concentrated in vacuum. Ice chips were added to the remaining residue, which was diluted with dichloromethane, washed with water and saturated aqueous sodium bicarbonate, then dried over magnesium sulfate to give 2,4-dichloro-6-iodo-quinazoline as an off-white solid (799 mg, 90%). HNMR (500 MHz, DMSO) δ7.82 (d, 1H), 8.45 (d, 1H), 8.63 (s, 1H). LCMS (ES+) m/e 324.8 (M+H).
Name
6-iodo-quinazoline-2,4-diol sodium salt
Quantity
849 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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